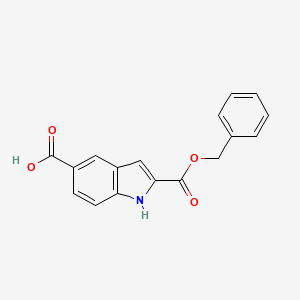![molecular formula C12H8N2O3 B12976894 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid](/img/structure/B12976894.png)
4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by a fused ring system that includes a pyrrolo and quinoxaline moiety, making it a versatile scaffold for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid typically involves the cyclization of 2-(1H-pyrrol-1-yl)anilines with various aldehydes or ketones. One common method involves the use of imidazo[1,2-a]pyridine-3-carbaldehyde or isatin as the carbonyl source, with amidosulfonic acid (NH3SO3) acting as a solid catalyst in water at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the reaction conditions for large-scale synthesis. This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
化学反应分析
Types of Reactions
4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while substitution reactions could introduce various functional groups onto the pyrrolo or quinoxaline rings.
科学研究应用
4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
作用机制
The primary mechanism of action for 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid involves the inhibition of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to cell death in rapidly dividing cells, such as cancer cells . This makes it a promising candidate for cancer therapy.
相似化合物的比较
Similar Compounds
4-Oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxamide: This compound also inhibits PI3Kα and has been studied for its potential in cancer treatment.
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar core structure and have been explored for various biological activities.
Uniqueness
4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid stands out due to its specific inhibition of PARP, making it particularly valuable in the context of DNA repair and cancer therapy. Its unique fused ring system also provides a versatile scaffold for further chemical modifications and the development of new therapeutic agents.
属性
分子式 |
C12H8N2O3 |
|---|---|
分子量 |
228.20 g/mol |
IUPAC 名称 |
4-oxo-5H-pyrrolo[1,2-a]quinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C12H8N2O3/c15-11-9-5-2-6-14(9)8-4-1-3-7(12(16)17)10(8)13-11/h1-6H,(H,13,15)(H,16,17) |
InChI 键 |
FDUDIWQPDUXETO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)N3C=CC=C3C(=O)N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,4S,5S)-5-Bromo-2-azabicyclo[2.1.1]hexane](/img/structure/B12976824.png)

![7-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12976836.png)

![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12976853.png)




![2-(Chloromethyl)-6-ethylbenzo[d]thiazole](/img/structure/B12976881.png)



